2,4-Dipropylresorcinol

Description

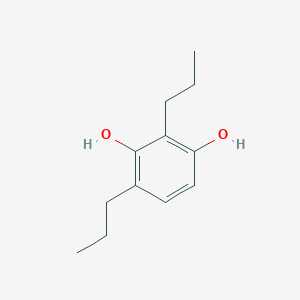

2,4-Dipropylresorcinol (C₁₂H₁₈O₂) is a dihydroxybenzene derivative with two propyl substituents at the 2- and 4-positions of the aromatic ring. Resorcinol derivatives are widely studied for their applications in pharmaceuticals, polymers, and organic synthesis due to their redox activity, hydrogen-bonding capacity, and structural versatility.

Properties

CAS No. |

355387-54-1 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2,4-dipropylbenzene-1,3-diol |

InChI |

InChI=1S/C12H18O2/c1-3-5-9-7-8-11(13)10(6-4-2)12(9)14/h7-8,13-14H,3-6H2,1-2H3 |

InChI Key |

JJWMIFAPVZNHOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C(C=C1)O)CCC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Propylresorcinol

- Structure : Single propyl group at the 4-position (C₉H₁₂O₂).

- Key Data: Molecular weight: 152.193 g/mol (vs. 194.27 g/mol for 2,4-dipropylresorcinol). ChemSpider ID: 79278 .

- Applications: Intermediate in synthesizing antioxidants and UV stabilizers.

2-Allyl-4,6-Dibenzylresorcinol (CAS 102593-74-8)

- Structure : Allyl (CH₂CHCH₂) and benzyl (C₆H₅CH₂) substituents at 2- and 4,6-positions.

- Key Data: Molecular weight: ~354.4 g/mol (estimated). Synthesis: Requires multi-step alkylation and benzylation, increasing production complexity compared to this compound .

- Applications: Specialty polymers and photoresist materials.

Dimethoxytolyl Propylresorcinol (INCI Name)

- Structure : 4-(3-(2,4-dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol (C₁₉H₂₄O₄).

- Key Data :

- Functional Differences :

- Methoxy and methyl groups increase steric bulk and electron-donating effects, altering solubility (e.g., higher polarity) and reactivity in electrophilic substitutions.

- Applications: Skincare active (e.g., tyrosinase inhibition for hyperpigmentation).

4-(2,4-Difluorophenyl)-2,4-Dioxobutanoate Derivatives

- Structure: Ethyl ester with difluorophenyl and dioxobutanoate substituents.

- Key Data: Example: Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate (C₁₂H₁₀Cl₂FNO₄) .

- Functional Differences: Fluorine atoms enhance metabolic stability and electronegativity, making these derivatives more suited for agrochemicals than this compound.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₁₂H₁₈O₂ | 194.27 | 2- and 4-propyl | Pharmaceuticals, polymers |

| 4-Propylresorcinol | C₉H₁₂O₂ | 152.19 | 4-propyl | Antioxidant intermediates |

| 2-Allyl-4,6-Dibenzylresorcinol | C₂₃H₂₂O₂ | 354.42 | 2-allyl, 4,6-benzyl | Photoresists, polymers |

| Dimethoxytolyl Propylresorcinol | C₁₉H₂₄O₄ | 316.39 | 3-(2,4-dimethoxy-3-methylphenyl)propyl | Skincare actives |

| Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate | C₁₂H₁₀F₂O₄ | 256.20 | Difluorophenyl, dioxobutanoate | Agrochemicals |

Research Findings and Structural Insights

- Synthetic Complexity: Allyl and benzyl derivatives require protective group strategies and transition-metal catalysts, increasing cost and environmental impact relative to simpler alkylation methods for this compound .

- Spectroscopic Differentiation: FTIR analysis of similar resorcinol derivatives (e.g., thiourea complexes) shows distinct O-H stretching (3200–3500 cm⁻¹) and C-O bending (1250 cm⁻¹) bands, useful for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.